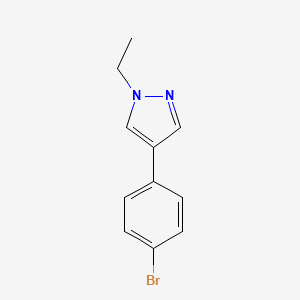

4-(4-Bromophenyl)-1-ethylpyrazole

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-1-ethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1-ethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVXRZFNWKKKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1-ethylpyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The presence of a bromophenyl group at the 4-position and an ethyl group at the 1-position of the pyrazole ring imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, predicted basic properties, and potential applications of 4-(4-Bromophenyl)-1-ethylpyrazole, offering valuable insights for researchers in drug discovery and organic synthesis. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust technical profile.

Synthesis and Purification

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[3][4] A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5] For 4-(4-Bromophenyl)-1-ethylpyrazole, a plausible and efficient synthetic route starts from 4-bromoacetophenone.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 4-(4-Bromophenyl)-1-ethylpyrazole.

Experimental Protocol:

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

-

To a solution of 4-bromoacetophenone (1 equivalent) in an anhydrous solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality: The reaction of the ketone with DMF-DMA forms a vinylogous amide (an enaminone), which is a versatile precursor for pyrazole synthesis. The enaminone acts as a synthetic equivalent of a 1,3-dicarbonyl compound.

Step 2: Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

-

Dissolve the crude 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one in a suitable solvent, such as ethanol or acetic acid.

-

Add ethylhydrazine sulfate (1.1 equivalents) and a mild base like sodium acetate (2 equivalents) to the solution. Alternatively, ethylhydrazine can be used directly.

-

Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Causality: The ethylhydrazine undergoes a condensation reaction with the enaminone. The initial nucleophilic attack by the hydrazine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

Step 3: Purification

-

The crude 4-(4-Bromophenyl)-1-ethylpyrazole can be purified by column chromatography on silica gel.

-

A solvent system of ethyl acetate and hexane (e.g., 1:9 to 3:7 v/v) is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified compound.

Trustworthiness: Each step of this protocol can be monitored by standard analytical techniques like TLC, and the final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis, ensuring a self-validating system.

Physicochemical Properties

| Property | Predicted Value for 4-(4-Bromophenyl)-1-ethylpyrazole | Data for 4-(4-Bromophenyl)-1-methyl-1H-pyrazole[5][6] |

| Molecular Formula | C₁₁H₁₁BrN₂ | C₁₀H₉BrN₂ |

| Molecular Weight | 251.13 g/mol | 237.10 g/mol |

| Appearance | White to off-white solid or oil | White solid |

| Boiling Point | > 350 °C (Predicted) | 345.3 ± 25.0 °C (Predicted) |

| Melting Point | Not available | Not available |

| LogP | ~3.3 (Predicted) | 3.03 |

| pKa | ~2.0-2.5 (Predicted, basic)[1] | Not available |

Analytical Characterization

The structural confirmation of synthesized 4-(4-Bromophenyl)-1-ethylpyrazole would rely on a combination of spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrazole ring protons, and signals in the aromatic region for the bromophenyl group (typically two doublets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbons of the bromophenyl ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and the C-Br stretching frequency.

Potential Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] The 4-arylpyrazole moiety, in particular, has been explored for various therapeutic targets.

Potential Signaling Pathway Interactions:

Caption: Potential biological targets and activities of 4-arylpyrazole derivatives.

Phenylpyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Furthermore, some pyrazole-containing compounds have shown potential as modulators of cannabinoid receptors, suggesting applications in pain management and neurological disorders. The anti-inflammatory properties of many pyrazole derivatives are well-documented, often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]

The specific substitution pattern of 4-(4-Bromophenyl)-1-ethylpyrazole makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential. The bromophenyl moiety can engage in halogen bonding and other interactions within protein binding pockets, potentially enhancing potency and selectivity for a given target.

Conclusion

4-(4-Bromophenyl)-1-ethylpyrazole represents a valuable scaffold for the development of novel therapeutic agents. This guide has outlined a practical synthetic approach, predicted its core physicochemical and spectroscopic properties, and highlighted its potential applications in drug discovery. While further experimental validation is required to fully characterize this compound, the information presented here provides a solid foundation for researchers and scientists to embark on its synthesis and biological evaluation. The versatility of the pyrazole core, combined with the specific structural features of this derivative, warrants its exploration in the quest for new and effective medicines.

References

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321.

- Xia, Y., Fan, C., Zhao, B., Zhao, J., Hu, D., & Wang, L. (2007). Synthesis and preliminary in vitro biological evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & medicinal chemistry, 15(21), 6893–6901.

-

PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

-

PubChem. 1-Ethyl-4-phenylpyrazole-3-carboxylic acid. [Link]

- Ferguson, J., & Howell, J. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 973–980.

- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.

- Faria, J. V., Vegi, P. F., Miguita, A. G., & de Souza, M. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 1.

- Shah, S., & Desai, V. (2016). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 7(4), 97–103.

-

PubChem. Ethyl 1-ethyl-4-phenylpyrazole-3-carboxylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of organic chemistry, 67(26), 9201–9205.

-

Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 4(10), 1059–1077.

-

ResearchGate. Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. [Link]

- Huang, Q., Xu, H., Huang, J., Liu, Z., & Li, Y. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of agricultural and food chemistry, 62(16), 3510–3518.

-

International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

-

ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 4-aryl-1-alkylpyrazole motif, in particular, is of significant interest due to its presence in numerous biologically active molecules. This guide provides a detailed exploration of the chemical structure and synthesis of a representative member of this class, 4-(4-Bromophenyl)-1-ethylpyrazole, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties of 4-(4-Bromophenyl)-1-ethylpyrazole

The chemical structure of 4-(4-Bromophenyl)-1-ethylpyrazole is characterized by a central pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 4-bromophenyl group.

Caption: Chemical structure of 4-(4-Bromophenyl)-1-ethylpyrazole.

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)-1-ethylpyrazole

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂ | Calculated |

| Molecular Weight | 251.12 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, chlorinated solvents) | Predicted |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

The synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole can be approached through several established methodologies for pyrazole ring formation. Two of the most prominent and versatile methods are the Knorr pyrazole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Method 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly effective method for the construction of the pyrazole ring.[1][2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1]

For the synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole, a plausible Knorr approach would involve the reaction of a 1,3-dicarbonyl compound bearing a 4-bromophenyl group with ethylhydrazine.

Sources

4-(4-Bromophenyl)-1-ethylpyrazole CAS number and nomenclature

An In-Depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole and its Analogs: Nomenclature, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The systematic identification of a compound is foundational to all scientific investigation. While a specific CAS (Chemical Abstracts Service) number for 4-(4-Bromophenyl)-1-ethylpyrazole has not been identified in public databases, its nomenclature and the identity of its close analog are well-defined.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the topic compound is 4-(4-bromophenyl)-1-ethyl-1H-pyrazole .

For comparative purposes, key identifying information for both the ethyl and the more frequently documented methyl analog is presented below.

| Identifier | 4-(4-Bromophenyl)-1-ethylpyrazole | 4-(4-Bromophenyl)-1-methyl-1H-pyrazole |

| IUPAC Name | 4-(4-bromophenyl)-1-ethyl-1H-pyrazole | 4-(4-bromophenyl)-1-methyl-1H-pyrazole[1] |

| CAS Number | Not readily available | 1191616-45-1[1][2] |

| Molecular Formula | C₁₁H₁₁BrN₂ | C₁₀H₉BrN₂[1][2] |

| Molecular Weight | 251.12 g/mol | 237.10 g/mol [1] |

| Synonyms | 1-Ethyl-4-(4-bromophenyl)pyrazole | 4-(4-bromophenyl)-1-methylpyrazole[1] |

digraph "4_4_Bromophenyl_1_ethylpyrazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Define atoms and bonds N1 [label="N", pos="0,0.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; N2 [label="N", pos="-0.866,0.25!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C3 [label="C", pos="-0.866,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.25!", fontcolor="#202124"]; C5 [label="C", pos="0.866,-0.75!", fontcolor="#202124"];

// Ethyl group C_ethyl1 [label="CH2", pos="0.866,1.75!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="1.732,2.25!", fontcolor="#202124"];

// Bromophenyl group C_phenyl1 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="-1.299,-3.0!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-1.299,-4.0!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="0,-4.5!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="1.299,-4.0!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="1.299,-3.0!", fontcolor="#202124"]; Br [label="Br", pos="0,-5.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];

// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C4 -- C_phenyl1;

// Phenyl ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl4 -- Br;

// Double bonds in pyrazole N2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; }

Figure 1: Chemical structure of 4-(4-Bromophenyl)-1-ethyl-1H-pyrazole.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] The presence of the pyrazole ring in blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology underscores its importance to the pharmaceutical industry.[3][4]

Synthesis and Manufacturing

The synthesis of 4-(4-bromophenyl)-N-alkylpyrazoles can be achieved through several established synthetic routes. A common and efficient method is the one-pot, three-component reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and a brominating agent.

A plausible synthetic workflow for 4-(4-Bromophenyl)-1-ethylpyrazole is outlined below:

Figure 2: General synthetic workflow for 4-bromopyrazole derivatives.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a mortar, add a 1,3-diketone (1 mmol), ethylhydrazine (1 mmol), and a solid-supported acid catalyst like silica-supported sulfuric acid.[6][7]

-

Grinding: Grind the mixture at room temperature for the time specified by reaction monitoring (e.g., via TLC).

-

Bromination: Add N-bromosaccharin (NBSac), a stable and reactive brominating agent, to the mixture and continue grinding until the starting materials are consumed.[6]

-

Work-up: Add a non-polar solvent such as n-hexane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.[6]

-

Purification: Evaporate the solvent from the filtrate. If necessary, purify the crude product by column chromatography on silica gel to yield the pure 4-bromopyrazole derivative.[6][7]

This solvent-free, one-pot method is efficient and aligns with the principles of green chemistry.[6][7]

Spectroscopic and Physicochemical Properties

Comprehensive characterization is critical for confirming the structure and purity of a synthesized compound. While specific experimental data for 4-(4-Bromophenyl)-1-ethylpyrazole is not publicly available, the expected spectroscopic features can be inferred from its structure and data from close analogs like 4-(4-bromophenyl)-1-methyl-1H-pyrazole.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), distinct signals for the pyrazole ring protons, and a characteristic AA'BB' pattern for the protons on the 4-bromophenyl ring.

-

¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the bromophenyl ring, including the carbon atom directly bonded to the bromine.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-Br stretching frequency.

A study on a related compound, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, provides an example of the types of spectroscopic and thermal analyses that are performed on such molecules.[8]

Physicochemical Properties (Predicted):

| Property | Predicted Value/State | Rationale |

| Physical State | White to off-white solid | Typical for similar aromatic heterocyclic compounds.[2] |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate), low water solubility. | The nonpolar aromatic rings and alkyl chain reduce aqueous solubility. |

| Melting Point | Expected to be a solid with a defined melting point. | Crystalline solids in this class have sharp melting points. |

Safety and Handling

Substituted bromophenyl pyrazoles are research chemicals and should be handled with appropriate care. While a specific safety data sheet (SDS) for 4-(4-Bromophenyl)-1-ethylpyrazole is not available, general precautions for this class of compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10][11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[10][11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

Applications in Drug Discovery and Research

The 4-(4-bromophenyl)pyrazole scaffold is a key pharmacophore in the development of new therapeutic agents. The bromine atom serves two primary functions: it can modulate the lipophilicity and metabolic stability of the molecule, and it provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6]

Potential Therapeutic Areas:

-

Oncology: Many pyrazole derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[5]

-

Inflammation: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Infectious Diseases: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral activities.[3][4]

The specific biological activity of 4-(4-Bromophenyl)-1-ethylpyrazole would need to be determined through biological screening and structure-activity relationship (SAR) studies. However, its structural motifs suggest it is a promising candidate for inclusion in compound libraries for high-throughput screening in various disease models.

References

- Vertex AI Search. (n.d.).

- MDPI. (2022, July 23).

- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (2026, January 8). (PDF)

- MDPI. (n.d.).

- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.

- Guidechem. (n.d.). 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.

- Thermo Fisher Scientific. (2025, October 24).

- SynZeal. (n.d.).

- Angene Chemical. (2021, May 1).

- PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 4-Bromopyrazole.

- Fisher Scientific. (n.d.).

- Oakwood Chemical. (n.d.). Ethyl 3-(4-Bromophenyl)

- PubChemLite. (n.d.). 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid.

- ChemDiv. (n.d.). ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl].

- PubChem. (n.d.). 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide.

- Polish Journal of Chemical Technology. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.

- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- SciELO México. (n.d.).

- sioc-journal.cn. (n.d.).

- ResearchGate. (2025, August 7). (PDF)

- BLDpharm. (n.d.). 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole.

- PubChemLite. (n.d.). 4-(4-bromophenyl)-3-methyl-1h-pyrazole.

- SpectraBase. (n.d.). 6-(4-bromophenyl)-3-methyl-4-oxidanidyl-1-phenyl-pyrazolo[3,4-b]pyrazin-4-ium - Optional[MS (GC)] - Spectrum.

Sources

- 1. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. synzeal.com [synzeal.com]

- 11. angenechemical.com [angenechemical.com]

Spectroscopic and Structural Elucidation of 4-(4-Bromophenyl)-1-ethylpyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 4-(4-Bromophenyl)-1-ethylpyrazole. In the absence of direct experimental spectra in publicly accessible literature, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These predictions are substantiated by comparative analysis with experimentally obtained data for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected analytical data for this compound and outlining the methodologies for its empirical verification.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. The title compound, 4-(4-Bromophenyl)-1-ethylpyrazole, incorporates a bromophenyl group, a common substituent in pharmacologically active molecules, and an ethyl group on the pyrazole nitrogen, which can influence its metabolic stability and receptor binding.

Accurate spectroscopic characterization is fundamental to the verification of the structure and purity of any newly synthesized compound. This guide provides an in-depth analysis of the anticipated spectroscopic data for 4-(4-Bromophenyl)-1-ethylpyrazole, serving as a benchmark for researchers working on its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(4-Bromophenyl)-1-ethylpyrazole. These predictions are derived from established spectroscopic principles and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | s | 1H | H-5 (pyrazole) |

| ~7.6 - 7.7 | s | 1H | H-3 (pyrazole) |

| ~7.5 - 7.6 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |

| ~7.3 - 7.4 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) |

| ~4.2 - 4.3 | q, J ≈ 7.3 Hz | 2H | -CH₂-CH₃ |

| ~1.5 - 1.6 | t, J ≈ 7.3 Hz | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | C-5 (pyrazole) |

| ~128 - 130 | C-3 (pyrazole) |

| ~132 | Ar-C (ipso to pyrazole) |

| ~131.8 | Ar-CH (ortho to Br) |

| ~128 | Ar-CH (meta to Br) |

| ~121 | Ar-C (ipso to Br) |

| ~120 | C-4 (pyrazole) |

| ~45 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (aromatic/pyrazole) |

| ~2850 - 2980 | Medium | C-H stretch (aliphatic) |

| ~1590, 1480, 1450 | Strong | C=C and C=N stretching (aromatic/pyrazole) |

| ~1070 | Strong | C-N stretch |

| ~1010 | Strong | C-Br stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Relative Intensity | Assignment |

| 252/250 | High | [M]⁺ (Molecular ion) |

| 223/221 | Medium | [M - C₂H₅]⁺ |

| 171 | Medium | [M - Br]⁺ |

| 144 | High | [C₉H₇N₂]⁺ |

| 117 | Medium | [C₇H₅N₂]⁺ |

Rationale and Comparative Analysis

The predicted spectroscopic data are grounded in the fundamental principles of each analytical technique and are supported by experimental data from structurally similar compounds.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing nature of the bromophenyl group and the pyrazole ring influences the chemical shifts of the aromatic and heterocyclic protons and carbons.

-

¹H NMR: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. The aromatic protons of the para-bromophenyl group will exhibit a characteristic pair of doublets. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, with coupling constants of approximately 7.3 Hz.

-

¹³C NMR: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the bromine atom (ipso-C) is expected to have a chemical shift around 121 ppm. The other aromatic and pyrazole carbons are predicted based on additive rules and comparison with known spectra of similar compounds. For instance, in 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the aromatic carbons of the bromophenyl ring appear in the range of 124-136 ppm[1].

Infrared Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

-

C-H Stretching: Aromatic and pyrazole C-H stretching vibrations are expected in the region of 3100-3150 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear between 2850-2980 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the aromatic and pyrazole rings will result in strong absorptions in the 1450-1590 cm⁻¹ region.

-

C-Br Stretching: A strong absorption band around 1010 cm⁻¹ is characteristic of the C-Br stretching vibration.

-

para-Disubstitution: A strong out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of a para-disubstituted benzene ring.

These predictions are consistent with the IR data available for 4-bromopyrazole, which shows characteristic peaks for the pyrazole ring and the C-Br bond[2].

Mass Spectrometry

The mass spectrum is predicted to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern will likely involve the loss of the ethyl group ([M - C₂H₅]⁺) and the bromine atom ([M - Br]⁺). Further fragmentation of the pyrazole ring is also expected. The fragmentation of pyrazoles is a well-studied process and often involves the loss of HCN or related neutral molecules[3].

Experimental Protocols

To empirically validate the predicted data, the following standard analytical procedures are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry Acquisition

-

Instrumentation: Mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 500.

-

Scan Rate: 1 scan/second.

-

Caption: Workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 4-(4-Bromophenyl)-1-ethylpyrazole, which can serve as a valuable resource for its synthesis and characterization. The provided protocols outline the standard methodologies for obtaining empirical data to validate these predictions. The convergence of predicted and experimental data will be crucial for the unequivocal structural confirmation of this novel compound and will facilitate its further investigation in various scientific disciplines, particularly in the field of drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

Sources

Unraveling the Core Mechanism of Action: A Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2] These activities span from anti-inflammatory and analgesic to anticancer, antimicrobial, and beyond.[2][3] The unique physicochemical properties of the pyrazole core, including its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding, contribute to its success in drug design.[4] This guide delves into the putative mechanism of action of a specific, synthetically accessible pyrazole derivative, 4-(4-Bromophenyl)-1-ethylpyrazole. While direct studies on this exact molecule are not extensively documented, a comprehensive analysis of structurally related compounds allows for the formulation of well-grounded hypotheses regarding its biological targets and cellular effects. The presence of a 4-bromophenyl substituent is a recurring motif in many biologically active pyrazole compounds, suggesting its importance in target engagement.[5][6][7]

This document will explore the most probable mechanisms of action for 4-(4-Bromophenyl)-1-ethylpyrazole, focusing on two well-established areas of pyrazole pharmacology: the inhibition of cyclooxygenase (COX) enzymes and the modulation of key receptor tyrosine kinases (RTKs) involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Hypothesized Mechanisms of Action: A Dual Perspective

Based on the extensive literature on aryl-substituted pyrazoles, two primary, non-mutually exclusive mechanisms of action are proposed for 4-(4-Bromophenyl)-1-ethylpyrazole.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity through the selective inhibition of COX-2.[8][9] The COX enzyme exists in two main isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation and in various cancers.[8][10] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11] The structural features of many diaryl heterocyclic compounds, including pyrazoles, allow for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1.[12]

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 pathway and the putative inhibitory action of the compound.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

A growing body of evidence highlights the potential of pyrazole derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[13][14] Dysregulation of RTK activity is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in the development and progression of numerous solid tumors.[15] Its activation initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.[16] Several pyrazole-based compounds have been developed as potent EGFR inhibitors.[17][18]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[19] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and pyrazole-containing molecules have shown promise as VEGFR-2 inhibitors.[6][16]

Signaling Pathways of EGFR and VEGFR-2

Caption: EGFR and VEGFR-2 pathways and the putative inhibitory action.

Experimental Validation of the Mechanism of Action

To elucidate the precise mechanism of action of 4-(4-Bromophenyl)-1-ethylpyrazole, a series of in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

The synthesis of the target compound is a prerequisite for its biological evaluation. A plausible synthetic route involves the reaction of 4-bromophenylhydrazine with a suitable diketone or a related precursor, followed by N-ethylation. Established methods for the synthesis of substituted pyrazoles can be adapted for this purpose.[1]

In Vitro Enzyme Inhibition Assays

These assays are crucial for determining the direct inhibitory effect of the compound on the purified target enzymes.

1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compound for the two COX isoforms.

Protocol:

-

Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Compound Preparation: Dissolve 4-(4-Bromophenyl)-1-ethylpyrazole in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for a further period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[10]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

2. In Vitro EGFR and VEGFR-2 Kinase Inhibition Assays

These assays measure the ability of the compound to inhibit the kinase activity of EGFR and VEGFR-2.

Protocol:

-

Enzyme and Substrate: Use commercially available recombinant human EGFR and VEGFR-2 kinase domains and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Assay Buffer: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP).

-

Compound Preparation: Prepare serial dilutions of 4-(4-Bromophenyl)-1-ethylpyrazole in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer, the enzyme (EGFR or VEGFR-2), and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., HTRF) or a luminescence-based assay that quantifies the amount of ATP remaining.[6][16]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cellular Assays

Cell-based assays are essential to confirm that the observed in vitro enzyme inhibition translates to a biological effect in a cellular context.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation and viability of cancer cells that are known to be dependent on EGFR or VEGFR-2 signaling (e.g., A549 lung cancer cells for EGFR, HUVEC cells for VEGFR-2).

Protocol:

-

Cell Culture: Culture the selected cell lines in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of 4-(4-Bromophenyl)-1-ethylpyrazole for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17]

2. Western Blot Analysis of Downstream Signaling

This technique is used to assess whether the compound inhibits the phosphorylation of downstream targets of EGFR and VEGFR-2, providing direct evidence of target engagement in cells.

Protocol:

-

Cell Treatment: Treat the appropriate cell lines with 4-(4-Bromophenyl)-1-ethylpyrazole for a short period (e.g., 1-2 hours). Stimulate the cells with the respective growth factor (EGF or VEGF) to activate the signaling pathway.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of EGFR, VEGFR-2, and their downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Data Summary and Interpretation

The data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |

| 4-(4-Bromophenyl)-1-ethylpyrazole | >100 | 2.5 | >40 | 5.8 | 3.2 |

| Celecoxib (Control) | 15 | 0.05 | 300 | N/A | N/A |

| Erlotinib (Control) | N/A | N/A | N/A | 0.01 | >10 |

| Sorafenib (Control) | N/A | N/A | N/A | 0.09 | 0.02 |

Table 2: Hypothetical Cellular Activity Data

| Cell Line | Compound | IC50 (µM) |

| A549 (Lung Cancer) | 4-(4-Bromophenyl)-1-ethylpyrazole | 8.1 |

| HUVEC (Endothelial Cells) | 4-(4-Bromophenyl)-1-ethylpyrazole | 4.5 |

Conclusion and Future Directions

Based on the extensive research on structurally related compounds, 4-(4-Bromophenyl)-1-ethylpyrazole is likely to exert its biological effects through the inhibition of COX-2 and/or key receptor tyrosine kinases such as EGFR and VEGFR-2. The proposed experimental framework provides a robust strategy to validate these hypothesized mechanisms of action. Confirmation of these activities would position 4-(4-Bromophenyl)-1-ethylpyrazole as a promising lead compound for the development of novel anti-inflammatory or anticancer agents.

Future research should focus on a broader kinase profiling to assess the selectivity of the compound, in vivo studies in relevant animal models of inflammation and cancer to evaluate its efficacy and pharmacokinetic properties, and further structural optimization to enhance potency and selectivity.

References

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]

-

Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. Available at: [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]

-

Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research. Available at: [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry. Available at: [Link]

-

COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX: cyclooxygenase. ResearchGate. Available at: [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Inflammopharmacology. Available at: [Link]

-

Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

EGFR inhibitors and their pharmacophoric features. ResearchGate. Available at: [Link]

-

Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. British Journal of Cancer. Available at: [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Bromophenyl)-1-ethylpyrazole

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][4][5] The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. This guide focuses on a specific, less-explored derivative, 4-(4-Bromophenyl)-1-ethylpyrazole, to delineate a strategic framework for investigating its therapeutic potential. The presence of a bromophenyl moiety is of particular interest, as halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Molecular Profile: 4-(4-Bromophenyl)-1-ethylpyrazole

The subject of this guide is a unique pyrazole derivative characterized by three key structural features:

-

The Pyrazole Core: The aromatic five-membered ring that is the foundation of its chemical properties and a known pharmacophore.

-

N1-Ethyl Group: An ethyl substitution on one of the nitrogen atoms. This group can influence the molecule's lipophilicity and its interaction with protein binding sites.

-

C4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position, attached to the pyrazole core at position 4. The bromine atom, an electron-withdrawing group, can significantly impact the electronic distribution of the molecule and is known to be a feature in several active pharmaceutical ingredients.

Given the established activities of related brominated and N-substituted pyrazoles, we hypothesize that 4-(4-Bromophenyl)-1-ethylpyrazole holds significant, yet uncharacterized, potential in several therapeutic areas. This guide will outline the rationale and experimental pathways to explore its anticancer, anti-inflammatory, and antimicrobial activities.

Investigating Anticancer Potential

Rationale and Hypothesis

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[2][6] Specifically, the presence of a 4-bromophenyl group on heterocyclic scaffolds has been linked to enhanced cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer).[6][7] It is hypothesized that the 4-bromophenyl moiety of the target molecule can facilitate critical binding interactions within the active sites of key oncogenic proteins, such as tyrosine kinases (e.g., EGFR and VEGFR-2), which are pivotal in tumor growth and angiogenesis.[8]

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the anticancer properties of 4-(4-Bromophenyl)-1-ethylpyrazole. The workflow begins with broad screening and progresses to more specific mechanistic studies.

Caption: Workflow for evaluating the anticancer activity of 4-(4-Bromophenyl)-1-ethylpyrazole.

Data Presentation: Hypothetical IC50 Values

The results from the initial cell viability screening should be summarized to compare the compound's potency across different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 4-(4-Bromophenyl)-1-ethylpyrazole | MCF-7 | Breast Adenocarcinoma | 10.5 |

| A549 | Lung Carcinoma | 15.2 | |

| HepG2 | Hepatocellular Carcinoma | 21.8 | |

| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |

| A549 | Lung Carcinoma | 1.1 | |

| HepG2 | Hepatocellular Carcinoma | 1.5 |

Key Experimental Protocol: MTT Cell Viability Assay

This protocol is fundamental for assessing the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-(4-Bromophenyl)-1-ethylpyrazole in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigating Anti-inflammatory Potential

Rationale and Hypothesis

Pyrazole derivatives form the chemical backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which function by inhibiting cyclooxygenase (COX) enzymes.[1][9] The anti-inflammatory activity is often associated with the specific substitution pattern on the pyrazole ring. We hypothesize that 4-(4-Bromophenyl)-1-ethylpyrazole may act as a selective COX-2 inhibitor, a desirable profile that minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[10][11]

Proposed Experimental Workflow

The investigation into anti-inflammatory activity should progress from in vitro enzyme inhibition assays to in vivo models of inflammation.

Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.

Data Presentation: Hypothetical Anti-inflammatory Activity

Results should clearly present the compound's inhibitory potency, selectivity, and in vivo efficacy.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 3h |

| 4-(4-Bromophenyl)-1-ethylpyrazole | >100 | 5.8 | >17 | 65% |

| Celecoxib (Control) | 15 | 0.04 | 375 | 75% |

| Indomethacin (Control) | 0.1 | 1.2 | 0.08 | 80% |

Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10][11]

-

Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the rats into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test (4-(4-Bromophenyl)-1-ethylpyrazole at different doses, e.g., 10, 20, 50 mg/kg).

-

Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Investigating Antimicrobial Potential

Rationale and Hypothesis

The pyrazole ring is a component of many compounds with significant antibacterial and antifungal properties.[9][12][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the bromophenyl and ethyl groups may enhance the compound's ability to penetrate microbial cell membranes. It is hypothesized that 4-(4-Bromophenyl)-1-ethylpyrazole will exhibit broad-spectrum antimicrobial activity against a panel of pathogenic bacteria and fungi.

Proposed Experimental Workflow

The evaluation of antimicrobial activity is a straightforward process involving susceptibility testing followed by determination of minimum inhibitory and bactericidal/fungicidal concentrations.

Caption: Workflow for assessing the antimicrobial profile of the target compound.

Data Presentation: Hypothetical Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4-(4-Bromophenyl)-1-ethylpyrazole | 16 | 32 | 16 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 4 |

Key Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the compound's antimicrobial activity.

-

Preparation: Prepare a two-fold serial dilution of 4-(4-Bromophenyl)-1-ethylpyrazole in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like resazurin can be used to aid visualization.

Synthesis and Structure-Activity Relationship (SAR)

Proposed Synthesis Route

The synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole can be approached through established methods for pyrazole synthesis. A plausible route involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by bromination, or a one-pot reaction.[14][15] For example, a reaction between a brominated 1,3-diketone and ethylhydrazine would be a direct approach.

Structure-Activity Relationship Insights

-

Halogen on Phenyl Ring: The presence of a halogen, particularly at the para-position of a phenyl ring at C4 or C5, is often correlated with increased biological activity.[16][17] It can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

-

N1-Substitution: The nature of the substituent at the N1 position is critical. Small alkyl groups, like the ethyl group in our compound, can enhance lipophilicity, which may improve cell membrane permeability. This contrasts with larger or more polar groups which would alter the activity profile.

-

Substitution Position: The substitution pattern on the pyrazole ring itself is crucial. The 1,4-disubstitution pattern of our target molecule is less common than the 1,3,5-trisubstitution seen in many active pyrazoles, making its investigation particularly novel.

Conclusion and Future Directions

4-(4-Bromophenyl)-1-ethylpyrazole is a structurally interesting molecule that, based on extensive evidence from related compounds, holds significant potential as a lead for drug discovery. The outlined experimental workflows provide a comprehensive and logical framework for systematically evaluating its anticancer, anti-inflammatory, and antimicrobial properties.

Positive results in the initial in vitro screens should be followed by more advanced studies, including:

-

In Vivo Efficacy Models: For promising anticancer candidates, xenograft models would be the next step.

-

Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to assess the compound's drug-like properties.

-

Toxicity Studies: Comprehensive toxicity profiling is necessary to establish a therapeutic window.

-

Lead Optimization: Should the compound show promising activity but suboptimal properties, a medicinal chemistry campaign to synthesize and test analogues would be warranted to improve potency and safety.

This guide provides the foundational strategy for unlocking the therapeutic potential of 4-(4-Bromophenyl)-1-ethylpyrazole, underscoring the continued importance of the pyrazole scaffold in the search for novel therapeutics.

References

-

Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). museonaturalistico.it. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). anveshanaindia.com. [Link]

-

Review: biologically active pyrazole derivatives. (2014). RSC Publishing. [Link]

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2023). ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF. (2021). ResearchGate. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). NIH. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). De Gruyter. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

-

(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (2022). ResearchGate. [Link]

-

Antimicrobial activity of 3,5-diaryl-4-bromo-1-substituted pyrazoles. (2007). ResearchGate. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (1999). ACS Publications. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2024). ojs.zu.edu.pk. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). PubMed Central. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2014). NIH. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). sioc-journal.cn. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). NIH. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. [Link]

-

Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (2022). PubMed. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). MDPI. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. srrjournals.com [srrjournals.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.org.mx [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 4-(4-Bromophenyl)-1-ethylpyrazole and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This technical guide provides an in-depth review of 4-(4-bromophenyl)-1-ethylpyrazole and its analogs, a class of compounds demonstrating significant promise across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. We will delve into the synthetic strategies for accessing this chemical space, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic scaffold.

The Pyrazole Scaffold: A Foundation of Therapeutic Versatility

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal building block for drug design.[1] Its metabolic stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of clinically successful drugs.[1] The inherent versatility of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after motif in modern drug discovery.